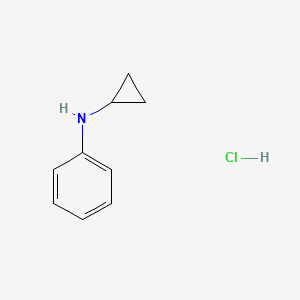

N-Cyclopropylaniline hydrochloride

Description

Historical Trajectory and Foundational Investigations of N-Arylcyclopropylamines

The exploration of chemical space has grown exponentially since the 19th century, with synthesis becoming a primary driver for discovering new compounds well before 1828. nih.gov This era of "proto-organic" chemistry, which lasted until about 1860, laid the groundwork for the more systematic "organic regime" that followed. nih.gov Within this broader history, the synthesis of specific amine classes evolved. The 2-arylcyclopropylamine (ACPA) motif, for instance, is frequently found in biologically active compounds, spurring extensive research into its synthesis. elsevierpure.com

Early methods for creating N-arylcyclopropylamines were often multi-step procedures. However, significant advancements have streamlined their production. Palladium-catalyzed amination of aryl bromides with cyclopropylamine (B47189) represents a major improvement, allowing for the one-step synthesis of a wide range of N-arylcyclopropylamines with good to excellent yields (43-99%). researchgate.net Another significant development is the copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid, which also provides the desired products in high yields. nih.gov More recent innovations include stereodivergent synthesis methods that allow for the creation of specific isomers through sequences like C-H borylation and Suzuki-Miyaura coupling. nih.gov These synthetic advancements have made N-arylcyclopropylamines more accessible for foundational investigations and broader applications.

Significance of the Cyclopropyl (B3062369) Moiety in Anilines for Organic Synthesis and Mechanistic Studies

The cyclopropyl group imparts unique and valuable properties to aniline (B41778) derivatives, stemming from its distinct electronic and structural nature. fiveable.me The three-membered ring is highly strained, with bond angles of 60° instead of the ideal 109.5°, which makes it susceptible to ring-opening reactions that relieve this strain. fiveable.mewikipedia.org This inherent reactivity makes cyclopropylamines versatile intermediates in organic synthesis. fiveable.me

The bonding in a cyclopropyl group is described by models like the Coulson-Moffit or Walsh models, which explain its partial double-bond character. wikipedia.org This electronic structure is crucial to its function in mechanistic studies. N-Cyclopropylanilines are particularly useful as probes for single-electron transfer (SET) processes. acs.org Upon oxidation, the N-cyclopropylaniline forms a radical cation. This cation rapidly and irreversibly undergoes a ring-opening reaction due to the release of strain energy. acs.orgmcneill-group.orgresearchgate.net

This irreversible ring-opening is a key feature that distinguishes N-cyclopropylanilines from other aniline-based probes. In studies of photosensitized oxidative processes, other anilines can be oxidized and then reduced back to their original state by antioxidants, leading to an underestimation of oxidation rates. mcneill-group.orgresearchgate.net The irreversible nature of the cyclopropyl ring-opening prevents this "repair" pathway, making N-cyclopropylanilines more reliable probes for quantifying the oxidative properties of various chemical systems, such as triplet-state photosensitizers in aqueous solutions. acs.orgmcneill-group.org

Scope and Research Imperatives Pertaining to N-Cyclopropylaniline Hydrochloride

N-Cyclopropylaniline and its hydrochloride salt are valuable compounds in several areas of contemporary research. A primary application lies in its use as a key building block and intermediate in organic synthesis. smolecule.com It is particularly important in the synthesis of pharmaceuticals, notably quinolinecarboxylic acids, which are known for their antimicrobial properties. smolecule.com The presence of the cyclopropyl group in the final drug molecule, such as in ciprofloxacin, can enhance its binding affinity to bacterial targets. smolecule.com

Beyond its role as a synthetic intermediate, research is actively exploring other applications for N-cyclopropylaniline derivatives:

Biochemical Probes: Due to their unique oxidative properties and the irreversible ring-opening mechanism, they are employed as probes to study enzyme mechanisms and oxidative stress in biological systems. acs.orgsmolecule.com

Material Science: Researchers are investigating the potential of N-cyclopropylaniline derivatives in the development of novel materials like liquid crystals, which require specific electronic and optical properties for use in displays and sensors. smolecule.com

Catalysis: There is ongoing research into the use of modified N-cyclopropylaniline structures as efficient and selective catalysts for various organic transformations, which could lead to more sustainable chemical synthesis methods. smolecule.com

The hydrochloride salt form of N-cyclopropylaniline, such as 3-cyclopropylaniline (B1590365) hydrochloride, provides a stable, solid form of the compound that is convenient for handling and use in aqueous solutions for these research applications. nih.gov

Data Tables

Table 1: Physicochemical Properties of 3-Cyclopropylaniline Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-cyclopropylanilinium chloride | PubChem |

| Molecular Formula | C₉H₁₂ClN | nih.gov |

| SMILES | C1CC1C2=CC(=CC=C2)N.Cl | nih.gov |

| InChI Key | SOWDHAOIWXAAKD-UHFFFAOYSA-N | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| N-Cyclopropylaniline | C₉H₁₁N |

| This compound | C₉H₁₂ClN |

| Ciprofloxacin | C₁₇H₁₈FN₃O₃ |

| Sparfloxacin | C₁₉H₂₂F₂N₄O₃ |

| 3-hydroxy-N-phenylpropanamide | C₉H₁₁NO₂ |

| Acetanilide | C₈H₉NO |

| Cyclopropylboronic acid | CH₅BO₂ |

| (1-benzyl)cyclopropylamine | C₁₀H₁₃N |

| Benzyl ethyl ketone | C₁₀H₁₂O |

| 2-Arylcyclopropylamine (general) | C₉H₁₁N (example) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

N-cyclopropylaniline;hydrochloride |

InChI |

InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h1-5,9-10H,6-7H2;1H |

InChI Key |

SMEWATLYUJNDOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Cyclopropylaniline Hydrochloride and Its Derivatives

Direct Condensation and N-Alkylation Strategies

Direct methods for the formation of the N-cyclopropyl bond in anilines offer straightforward approaches to these valuable compounds. These strategies include condensation reactions and reductive amination.

Condensation Reactions with Organosilanes

The direct condensation of anilines with organosilanes represents a potential, albeit less documented, route for the formation of N-silyl protected anilines or related compounds. While specific examples detailing the direct condensation of N-cyclopropylaniline with organosilanes are not prevalent in the reviewed literature, the general principles of organosilane chemistry can be considered. The synthesis of organoalkoxysilanes, which are versatile building blocks, often involves the reaction of organohalosilanes with alcohols. mdpi.com Similarly, the direct synthesis of organosilicon compounds, such as methylchlorosilanes, is a cornerstone of the silicone industry and involves high-temperature reactions of elemental silicon with alkyl halides in the presence of copper catalysts. researchgate.net

The vapor phase condensation method is another significant industrial process for producing compounds like phenyltrichlorosilane (B1630512) from chlorobenzene (B131634) and trichlorosilane (B8805176) at high temperatures (540-680°C), achieving yields up to 65%. benthamscience.com This process highlights the feasibility of forming carbon-silicon bonds under specific conditions. benthamscience.com While these methods focus on the synthesis of the organosilane precursors themselves, they underscore the reactivity of silicon-based reagents. mdpi.comresearchgate.netbenthamscience.com Conceptually, a direct condensation of an aniline (B41778) with a suitable organosilane could proceed, potentially catalyzed by an acid or a base, to form an N-Si bond. However, the reactivity of the N-H bond in anilines would need to be carefully managed to achieve selective N-silylation over other potential side reactions. The inherent tendency of some organoalkoxysilanes to undergo self-condensation also presents a challenge that would need to be addressed through careful optimization of reaction conditions. mdpi.com

Reductive Amination Approaches to N-Cyclopropylanilines

Reductive amination is a widely utilized and versatile method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ. wikipedia.orgyoutube.com This one-pot reaction is considered a green chemistry approach as it can be performed catalytically under mild conditions. wikipedia.org The synthesis of N-cyclopropylanilines can be envisioned through two primary reductive amination pathways: the reaction of aniline with cyclopropanone (B1606653) or the reaction of cyclopropylamine (B47189) with a suitable cyclohexanone (B45756) derivative, followed by aromatization if necessary.

The reaction between amines and α-carbonylcyclopropanes can lead to either the expected reductive amination product or, under certain catalytic conditions, a ring-expanded pyrrolidine. nih.govacs.org For instance, a rhodium catalyst can favor the formation of the traditional reductive amination product. nih.govacs.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity in reducing the iminium ion in the presence of the carbonyl group. youtube.com The reaction conditions are typically neutral or weakly acidic to facilitate imine formation without deactivating the amine nucleophile. wikipedia.org

Recent advancements have also explored the use of carbon monoxide as a deoxygenative agent in reductive aminations, which is compatible with various functional groups. nih.govacs.org Furthermore, direct reductive amination of functionalized aldehydes with aniline derivatives has been successfully achieved using H-cube technology, which allows for the in-situ formation and reduction of the imine, often avoiding the need for acid catalysts and simplifying work-up procedures. rsc.org Aniline itself has even been reported as an efficient organocatalyst for transimination-mediated reductive amination reactions. researchgate.net

Table 1: Examples of Reductive Amination Reactions for the Synthesis of Substituted Amines This table is interactive. You can sort and filter the data.

| Carbonyl Compound | Amine | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ketones/Aldehydes | Primary/Secondary Amines | NaBH3CN | Slightly acidic (pH ~5) | Room Temp. | Good to Excellent | youtube.com |

| Ketones/Aldehydes | Primary/Secondary Amines | H2, Pd/C | - | - | Good | youtube.com |

| Cyclopropyl (B3062369) Ketones | p-Anisidine | Rh2(OAc)4, CO | Dioxane | 130 | 36 | acs.org |

| 5α-cholestane-3,7-dione | Aniline | TiCl(OiPr)3, NaBH(OAc)3 | - | Room Temp. | up to 98 | researchgate.net |

Transition Metal-Catalyzed N-Arylation Protocols

Transition metal catalysis, particularly with palladium, nickel, and copper, has revolutionized the synthesis of N-arylated compounds, offering high efficiency and broad substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions for N-Arylation

Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, stands as a cornerstone for the formation of C-N bonds. A general and effective method for the arylation of both cyclopropylamine and N-arylcyclopropylamines has been developed using highly active, air-stable, and commercially available π-allylpalladium precatalysts. nih.govacs.org These precatalysts allow for the synthesis of a wide array of (hetero)arylated cyclopropylanilines in high yields. nih.govacs.org

Specifically, precatalysts like [(tBuBrettPhos)Pd(allyl)]OTf and [(BrettPhos)Pd(crotyl)]OTf are effective for producing monoarylated products. nih.gov For the synthesis of unsymmetrical diarylated products, (PtBu3)Pd(crotyl)Cl has proven to be a suitable precatalyst. nih.gov These methods exhibit tolerance to a broad range of functional groups and heterocycles, making them highly valuable for accessing diverse arylated cyclopropylamine motifs. nih.govacs.org The use of specific ligands is crucial for the success of these reactions. For instance, a Pd/keYPhos catalyst has been shown to be efficient for the arylation of N-H heteroarenes with aryl chlorides at low catalyst loadings (0.8 mol%). rsc.org Furthermore, enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes with arylboronic acids has been achieved using a palladium catalyst guided by a tertiary alkylamine and an N-acetyl amino acid ligand. acs.org

Table 2: Palladium-Catalyzed N-Arylation of Cyclopropylamines This table is interactive. You can sort and filter the data.

| Precatalyst/Ligand | Aryl Halide/Electrophile | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| [(tBuBrettPhos)Pd(allyl)]OTf | Various Aryl Bromides | Cyclopropylamine | LHMDS | Toluene | 100 | 75-95 | nih.gov |

| [(BrettPhos)Pd(crotyl)]OTf | Various Aryl Bromides | Cyclopropylamine | LHMDS | Toluene | 100 | 70-90 | nih.gov |

| (PtBu3)Pd(crotyl)Cl | Aryl Bromide | N-Arylcyclopropylamine | LHMDS | Toluene | 100 | 60-85 | nih.gov |

| Pd(PhCN)2Cl2 / N-Acetyl Amino Acid | Arylboronic Acid | Aminomethyl-cyclopropane | - | DMA | 40 | Good | acs.org |

Nickel-Catalyzed N-Arylation Utilizing Tailored Ligand Systems

Nickel-catalyzed cross-coupling has emerged as a cost-effective and powerful alternative to palladium-based systems for N-arylation reactions. A significant breakthrough has been the development of nickel-catalyzed C(sp²)–N cross-coupling of cyclopropylamine and its related ammonium (B1175870) salts with a wide variety of (hetero)aryl (pseudo)halides. researchgate.net This methodology has demonstrated a broader scope of reactivity compared to previously reported catalysts. researchgate.net

The success of these reactions is highly dependent on the design of the ancillary ligand. While initial attempts with certain nickel precatalysts were unsuccessful, systematic modification of the ligand structure led to highly effective catalysts. researchgate.net Crystallographically characterized (L)NiCl(o-tolyl) precatalysts incorporating o-phenylene-bridged bisphosphines with specific donor pairings have proven particularly effective. researchgate.net For example, the air-stable precatalyst (CyPAd-DalPhos)NiCl(o-tolyl) (C3) can be employed in cross-couplings of cyclopropylamine with a broad range of heteroaryl chlorides, bromides, and various pseudohalides under mild conditions (e.g., 3 mol % Ni, 25 °C). researchgate.net This catalyst system has also been shown to be effective for the N-arylation of cyclopropanemethylamine (B123190) hydrochloride. researchgate.net For electron-rich aryl chlorides, a different precatalyst, C4, was found to be more effective. researchgate.net A nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides has also been reported as an efficient route to 1-arylcyclopropylamines. acs.org

Table 3: Nickel-Catalyzed N-Arylation of Cyclopropylamine This table is interactive. You can sort and filter the data.

| Precatalyst/Ligand | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (CyPAd-DalPhos)NiCl(o-tolyl) (C3) | Heteroaryl Chlorides/Bromides/Pseudohalides | NaOtBu | Dioxane | 25 | High | researchgate.net |

| (P(o-tolyl)2/P(t-Bu)2)NiCl(o-tolyl) (C4) | Electron-rich Aryl Chlorides | NaOtBu | Dioxane | 25 | High | researchgate.net |

Copper-Catalyzed Cyclopropyl Transfer Reactions and Aminoboration

Copper-catalyzed reactions provide another valuable avenue for the synthesis of N-cyclopropylanilines. A notable method is the copper-promoted N-cyclopropylation of anilines and other amines using cyclopropylboronic acid. rsc.orgresearchgate.net This reaction is typically carried out in the presence of Cu(OAc)2, a ligand such as 2,2'-bipyridine, and a base like sodium carbonate or sodium bicarbonate, under an air atmosphere. rsc.orgresearchgate.net This approach furnishes the corresponding N-cyclopropyl derivatives in good to excellent yields. rsc.org A ligand- and base-free copper-catalyzed protocol for the cross-coupling of arylboronic acids with aliphatic amines and anilines has also been developed, utilizing catalytic copper(II) acetate (B1210297) monohydrate and molecular sieves. acs.org

Furthermore, copper catalysis can be employed in more complex transformations. For instance, a copper-catalyzed regio- and enantioselective aminoboration of alkylidenecyclopropanes with bis(pinacolato)diboron (B136004) (B2pin2) and hydroxylamines has been described. This reaction yields cyclopropane-containing β-aminoalkylboranes, which can be further transformed into valuable products like 1,2-aminoalcohols.

Table 4: Copper-Catalyzed N-Cyclopropylation of Anilines This table is interactive. You can sort and filter the data.

| Copper Source | Ligand | Cyclopropyl Source | Base | Solvent | Atmosphere | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cu(OAc)2 | 2,2'-Bipyridine | Cyclopropylboronic Acid | Na2CO3 or NaHCO3 | Dichloroethane | Air | Good to Excellent | rsc.org |

Organophotoredox-Catalyzed Synthetic Routes

The advent of organophotoredox catalysis has opened new avenues for the construction of complex molecular architectures under mild conditions. These methods utilize visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in a variety of transformations.

Diastereoselective [3 + 2] Cycloadditions Involving N-Aryl Cyclopropylamines

A powerful strategy for the synthesis of functionalized cyclopentylamines involves the organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with various olefins. nih.govnih.gov This approach typically proceeds through the photo-oxidation of the N-aryl cyclopropylamine to a nitrogen-centered radical cation. Subsequent strain-induced ring opening of the cyclopropane (B1198618) ring generates a 1,3-radical cation intermediate, which then engages in a cycloaddition with an alkene.

Recent studies have demonstrated the utility of organic photoredox catalysts, such as QXPT-NPh, in mediating these cycloadditions with a wide range of structurally diverse olefins. nih.gov Notably, these reactions can be highly diastereoselective, particularly when using N-sulfonyl cyclopropylamines and electron-deficient olefins, leading to the preferential formation of trans-cyclopentanes. nih.gov The reaction is believed to proceed via oxidation of the sulfonamide aza-anion to a nitrogen-centered radical, followed by ring-opening, intermolecular addition to the olefin, reduction of the resulting carbon-centered radical to an anion, and subsequent 5-exo cyclization. nih.govchim.it

Iron(II) salts have also been employed as catalysts for the radical [3 + 2] cyclization of N-aryl cyclopropylamines with alkenes, offering a low-cost and environmentally friendly alternative. nih.gov These reactions proceed in good yields and with notable diastereoselectivity, without the need for additional oxidants or bases. nih.gov

Table 1: Examples of Diastereoselective [3 + 2] Cycloadditions

| N-Aryl Cyclopropylamine | Olefin | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| N-Phenylcyclopropylamine | Ethyl acrylate | Au(I)/365 nm LEDs | Ethyl 3-(phenylamino)cyclopentane-1-carboxylate | 72 | 3:2 |

| N-(p-Methoxyphenyl)cyclopropylamine | Methyl methacrylate | 365 nm LEDs | Methyl 1-methyl-3-((4-methoxyphenyl)amino)cyclopentane-1-carboxylate | 100 | modest |

| N-Phenylcyclopropylamine | Methyl vinyl ketone | 365 nm LEDs | 1-(3-(Phenylamino)cyclopentyl)ethan-1-one | 57 | N/A |

| N-Phenylcyclopropylamine | Cyclohexenone | 365 nm LEDs | 3-(Phenylamino)bicyclo[4.2.0]octan-7-one | 31 | endo (major) |

| N-Phenylcyclopropylamine | N-Phenylmaleimide | 365 nm LEDs | 2-Phenyl-5-(phenylamino)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH,4H,5H,6H,6aH)-dione | 75 | endo (major) |

| N-(1-Methylcyclopropyl)aniline | Phenylacetylene (B144264) | Ru(bpz)₃₂/white LED | 1-Methyl-1-(1-phenyl-2-(phenylamino)cyclopent-3-en-1-yl)ethene | 33 | N/A |

| N-(2-Methylcyclopropyl)aniline | Phenylacetylene | Ru(bpz)₃₂/white LED | 1-(2-Methyl-5-phenyl-1-(phenylamino)cyclopent-2-en-1-yl)ethene | - | cis (major) |

| N-(2-Phenylcyclopropyl)aniline | Phenylacetylene | Ru(bpz)₃₂/white LED | 1-Phenyl-1-(2-phenyl-5-(phenylamino)cyclopent-2-en-1-yl)ethene | - | cis (major) |

Data sourced from multiple studies. nih.govchemrxiv.org N/A indicates data not available.

Visible Light-Mediated Annulation and Deconstruction/Refunctionalization Strategies

Visible light-mediated [3 + 2] annulation reactions of cyclopropylanilines with alkynes have emerged as a valuable tool for the synthesis of cyclic allylic amines. d-nb.info These reactions, often catalyzed by ruthenium-based photosensitizers, tolerate a wide range of functional groups and can be employed in the construction of complex heterocyclic systems. d-nb.info For instance, the annulation product of 2-bromo-N-cyclopropylaniline and phenylacetylene can be further elaborated through an intramolecular Heck reaction and subsequent hydrogenation to afford fused indoline (B122111) structures. d-nb.info

This concept of "deconstruction/refunctionalization" highlights the synthetic utility of the initial cycloaddition products. The embedded functional groups within the newly formed cyclopentene (B43876) or cyclopentane (B165970) rings serve as handles for further chemical transformations, allowing for the rapid diversification of the molecular scaffold. nih.gov This strategy is particularly powerful in diversity-oriented synthesis, where a common intermediate can be converted into a library of structurally distinct molecules. nih.gov

Visible-light-induced metal-free cascade cyclizations have also been developed, for example, in the synthesis of azaspiro[4.5]trienones from N-arylpropiolamides. rsc.org While not directly involving N-cyclopropylanilines, these methods showcase the power of visible light in initiating radical cascade reactions to build complex spirocyclic systems, a strategy that could potentially be adapted to N-cyclopropylaniline derivatives.

Alternative and Emerging Synthetic Pathways

Beyond photoredox catalysis, other innovative synthetic methodologies have been developed for the preparation of N-cyclopropylanilines and their analogs.

Smiles Rearrangement Approaches to N-Cyclopropylanilines

The Smiles rearrangement offers a classical yet effective method for the synthesis of N-substituted anilines from phenols. ijacskros.comresearchgate.net This intramolecular nucleophilic aromatic substitution involves the conversion of a phenolic ether to an aniline derivative. For the synthesis of N-cyclopropylanilines, a two-step sequence is typically employed. First, a substituted phenol (B47542) is reacted with 2-chloro-N-cyclopropylacetamide in the presence of a base to form the corresponding 2-aryloxy-N-cyclopropylacetamide. This intermediate then undergoes a base-catalyzed Smiles rearrangement to yield the desired N-cyclopropylaniline. researchgate.netderpharmachemica.com

This method is advantageous for its scalability and the use of readily available starting materials. researchgate.net Recent advancements have explored the use of solid-supported reagents, such as Amberlite IR-400 resin, to facilitate a greener and more convenient synthesis. ijacskros.com

Table 2: Synthesis of N-Cyclopropylanilines via Smiles Rearrangement

| Phenol | Base | Product | Overall Yield (%) |

|---|---|---|---|

| Phenol | K₂CO₃ | N-Cyclopropylaniline | - |

| 4-Chlorophenol | K₂CO₃ | 4-Chloro-N-cyclopropylaniline | 85 |

| 4-Methylphenol | K₂CO₃ | 4-Methyl-N-cyclopropylaniline | - |

| 2-Naphthol | K₂CO₃ | N-Cyclopropylnaphthalen-2-amine | 90 |

| 1-Naphthol | K₂CO₃ | N-Cyclopropylnaphthalen-1-amine | 90 |

Data compiled from various sources. researchgate.netderpharmachemica.com Yields are for the two-step process.

Radical-Nucleophilic Substitution (SRN1) Mechanisms in C-N Coupling

The radical-nucleophilic substitution (SRN1) reaction provides a pathway for the formation of C-N bonds, particularly for substrates that are unreactive under traditional nucleophilic aromatic substitution conditions. chim.it The mechanism involves a chain propagation cycle initiated by the formation of a radical anion from an aryl halide. This radical anion then fragments to an aryl radical and a halide anion. The aryl radical subsequently couples with a nucleophile to form a new radical anion, which then transfers an electron to another molecule of the aryl halide to propagate the chain. chim.it

While direct examples of SRN1 reactions for the synthesis of N-cyclopropylaniline hydrochloride are not extensively documented, the general mechanism offers a potential route. An aryl halide could, in principle, be coupled with the cyclopropylaminyl anion or a synthetic equivalent under photostimulated or electrochemically initiated conditions. The success of such a reaction would depend on the relative redox potentials of the starting materials and products to ensure efficient chain propagation. chim.it This pathway remains an area for further exploration in the synthesis of N-cyclopropylanilines.

Post-Synthetic Functionalization and Derivatization of N-Cyclopropylaniline Scaffolds

The N-cyclopropylaniline core and the scaffolds derived from its synthetic transformations offer numerous opportunities for post-synthetic functionalization. The products of [3 + 2] cycloadditions, for example, are polyfunctionalized cyclopentylamines and related N-arylaminocycloalkyl compounds that can be readily derivatized. chemrxiv.orgchemrxiv.org

The amino group itself can be a site for various modifications. For instance, N-cyclopropyl-N-alkylanilines can be synthesized and their reactivity explored, such as in nitrosation reactions where the cyclopropyl group can be selectively cleaved. nih.gov Furthermore, the aromatic ring of the aniline moiety can be functionalized through electrophilic aromatic substitution reactions, provided the reaction conditions are compatible with the cyclopropyl group.

The cyclopentane or cyclopentene ring resulting from cycloaddition reactions can also be functionalized. The presence of ester or ketone functionalities in the cycloadducts provides handles for a wide range of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions. chemrxiv.org This allows for the creation of a diverse library of compounds from a common N-cyclopropylaniline-derived intermediate, which is a key strategy in medicinal chemistry and materials science. smolecule.com

Mechanistic Investigations into N Cyclopropylaniline Hydrochloride Reactivity

Elucidation of Cyclopropane (B1198618) Ring-Opening Pathways

The opening of the cyclopropane ring in N-cyclopropylaniline systems is a key step that unlocks a variety of subsequent chemical transformations. The mechanism of this cleavage is highly dependent on the reaction conditions and the substitution pattern of the N-cyclopropylaniline derivative.

Single Electron Transfer (SET) Initiated Ring Cleavage and Aminium Radical Cation Formation

One of the primary mechanisms for the ring-opening of N-cyclopropylanilines involves a single electron transfer (SET) from the nitrogen atom to an oxidant or a photosensitizer. researchgate.netmorressier.com This process generates a highly reactive aminium radical cation intermediate. researchgate.netmorressier.comnih.gov The formation of this radical cation is a critical step, as it initiates the cleavage of the cyclopropane ring. researchgate.netnih.gov

The rate of this ring-opening is influenced by several factors, including stereoelectronic and resonance effects. nih.gov For the ring to open efficiently, the cyclopropyl (B3062369) group needs to be in a "bisected" conformation relative to the p-orbital of the nitrogen atom. nih.gov However, in simple N-cyclopropyl-N-methylaniline, the radical cation is relatively stable due to resonance delocalization of the spin and charge into the phenyl ring, which slows down the ring-opening process. nih.gov The rate constant for the ring opening of the radical cation of N-cyclopropyl-N-methylaniline is only 4.1 × 10⁴ s⁻¹, which is often too slow to compete with other reactions like deprotonation. nih.gov

To overcome this, structural modifications can be made to the N-cyclopropylaniline scaffold. For instance, introducing a radical-stabilizing group, such as a phenyl substituent on the cyclopropyl ring, can significantly accelerate the ring-opening. The radical cation of 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline undergoes ring opening with a much faster rate constant of 1.7 × 10⁸ s⁻¹. nih.gov This rapid and irreversible ring-opening makes N-cyclopropylanilines useful as mechanistic probes for detecting SET processes. researchgate.netmorressier.com

Upon ring cleavage, a distonic radical cation is formed, where the radical and the cation are separated. nih.govbeilstein-journals.org This intermediate can then be trapped by various nucleophiles or undergo further reactions. nih.govbeilstein-journals.org The specific products formed depend on the reaction conditions and the trapping agent used. For example, in the presence of nitrous acid, the reaction of N-cyclopropyl-N-alkylanilines leads to the formation of N-alkyl-N-nitrosoanilines, with the cyclopropyl group being selectively cleaved. nih.gov This observation strongly supports a mechanism involving the formation of an aminium radical cation followed by rapid ring opening. nih.gov

Table 1: Rate Constants for Cyclopropane Ring Opening of N-Cyclopropylaniline Radical Cations

| Compound | Rate Constant (s⁻¹) | Reference |

| N-Cyclopropyl-N-methylaniline Radical Cation | 4.1 × 10⁴ | nih.gov |

| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] Radical Cation | 3.5 × 10² | nih.gov |

| 6'-Chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] Radical Cation | 4.1 × 10² | nih.gov |

| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline Radical Cation | 1.7 × 10⁸ | nih.gov |

Hydrogen Atom Transfer (HAT) Mechanisms in Oxidative Processes

Hydrogen Atom Transfer (HAT) represents another significant mechanistic pathway in the reactivity of N-cyclopropylaniline derivatives, particularly in oxidative processes. In the context of the Hofmann-Löffler-Freytag reaction, an aminium radical cation can undergo an intramolecular 1,5-hydrogen atom transfer, leading to the formation of a carbon-centered radical. nih.gov This transformation showcases the ability of the aminium radical cation to act as a potent hydrogen abstractor.

The efficiency and course of HAT reactions are influenced by the structure of the amine. For instance, in bridged bicyclic systems, the rate of α-deprotonation of the aminium radical cation is slowed down, which can favor intermolecular HAT processes. nih.gov This principle has been utilized in catalysis, where quinuclidinium radical cations serve as effective mediators for C-H bond abstraction. nih.gov

Acid-Mediated Cyclopropyl Ring Cleavage and Subsequent Transformations

The cyclopropane ring of N-cyclopropylaniline hydrochloride is susceptible to cleavage under acidic conditions. researchgate.net This reactivity is a general feature of cyclopropanes, especially those bearing donor groups like an amino group. nih.gov The presence of a strong acid, such as a Brønsted superacid like triflic acid (CF₃SO₃H), can promote the ring-opening reaction. nih.gov

In the case of trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring opening occurs at the distal (C₂-C₃) bond. nih.gov This regioselectivity is attributed to the σ-withdrawing effect of the ammonium (B1175870) group, which weakens the distal bond, and charge-charge repulsion in the transition state. nih.gov The protonation of the amino group and the cyclopropane ring in a superacidic medium can lead to the formation of a reactive, dicationic superelectrophile. nih.gov This intermediate can then react with a nucleophile, such as benzene (B151609), to afford an addition product. nih.gov

The nature of the substituent on the nitrogen atom can also influence the regiochemistry of the ring cleavage. For example, in the case of N-phenyl-2-(2-phenylcyclopropyl)acetamide, reaction with triflic acid leads to cleavage of the distal C₂-C₃ bond. nih.gov This is because the protonated amide acts as a cationic σ-acceptor group, rather than a π-acceptor that would favor cleavage of the vicinal C₁-C₂ bond. nih.gov

Reaction Dynamics of Cycloaddition Processes

The ring-opened intermediates derived from N-cyclopropylanilines are valuable synthons for various cycloaddition reactions, enabling the construction of complex cyclic structures.

Intermolecular [3 + 2] Annulation with Unsaturated Substrates

A significant application of the ring-opening of N-cyclopropylanilines is their participation in intermolecular [3+2] annulation reactions. beilstein-journals.orgnih.govnih.gov This process, often initiated by visible-light photoredox catalysis, allows for the one-step synthesis of carbocycles substituted with amines from simple starting materials. beilstein-journals.orgnih.gov

The reaction is believed to proceed through the formation of an aminium radical cation via reductive quenching of a photoexcited catalyst (e.g., a ruthenium or iridium complex) by the N-cyclopropylaniline. beilstein-journals.org This is followed by the ring-opening of the cyclopropane to generate a distonic radical cation. beilstein-journals.org This γ-carbon radical iminium ion can then be intercepted by an unsaturated substrate, such as an alkyne, enyne, or diyne, to yield the [3+2] annulation product. beilstein-journals.orgnih.gov

The scope of this reaction is broad, with a variety of substituents on both the N-cyclopropylaniline and the unsaturated partner being tolerated. nih.govnih.gov For instance, substitutions on the cyclopropyl ring are generally well-tolerated, and the reaction can proceed with complete regioselectivity, forming the more substituted carbon radical. nih.gov This method provides a rapid route to diverse cyclic allylic amine derivatives, many of which contain functional groups that can be further diversified. nih.gov

Table 2: Examples of [3+2] Annulation Reactions of N-Cyclopropylanilines

| N-Cyclopropylaniline Derivative | Unsaturated Substrate | Product Type | Reference |

| N-Cyclopropylanilines | Alkynes | Cyclic Allylic Amines | nih.govnih.gov |

| N-Cyclopropylanilines | Enynes | Isomeric Annulation Products | nih.gov |

| N-Cyclopropylanilines | Diynes | Structurally Diverse Carbocycles | nih.gov |

| N-(1-Methylcyclopropyl)aniline | Phenylacetylene (B144264) | Annulation Product with Quaternary Carbon | nih.gov |

| N-(2-Methylcyclopropyl)aniline | Phenylacetylene | Cis-Isomer as Major Product | nih.gov |

| N-(2-Phenylcyclopropyl)aniline | Phenylacetylene | Cis-Isomer as Major Product | nih.gov |

Intramolecular Cyclizations and Rearrangements

In addition to intermolecular reactions, the reactive intermediates generated from the ring-opening of N-cyclopropylanilines can also undergo intramolecular cyclizations and rearrangements. For instance, acid-catalyzed intramolecular cyclization has been observed in related systems, such as N-cyano sulfoximines, to form thiadiazine 1-oxides. nih.gov While not a direct example involving N-cyclopropylaniline, this demonstrates the potential for intramolecular reactions of nitrogen-containing compounds under acidic conditions.

More directly relevant is the work on the superacid-promoted reactions of trans-2-phenylcyclopropylamine, which can be considered a parent structure to N-cyclopropylaniline. nih.gov These studies have shown that the dicationic intermediates formed can undergo rearrangements and cyclizations depending on the specific substrate and reaction conditions. nih.gov The ability to control the reaction pathway between intermolecular and intramolecular processes is a key challenge and an area of ongoing research in the chemistry of N-cyclopropylaniline and its derivatives.

Mechanistic Studies of Aromatic Nitrosation and Nitrogen-Centered Radical Formation

The reactivity of N-cyclopropylanilines during aromatic nitrosation has been a subject of detailed mechanistic investigation, primarily using the cyclopropyl group as a sensitive probe for the reaction pathway. When N-cyclopropyl-N-alkylanilines are treated with nitrous acid, they undergo a rapid reaction that results in the specific cleavage of the cyclopropyl group from the nitrogen atom, yielding the corresponding N-alkyl-N-nitrosoaniline. rsc.orgresearchgate.net This selective cleavage provides critical insight into the reaction mechanism.

The transformation is proposed to proceed through the formation of an amine radical cation. rsc.org This key intermediate is generated via a single-electron transfer (SET) process. The reaction of the amine with the nitrosating agent initially forms an N-nitrosoanilinium ion. This is followed by the rate-determining SET step, which produces the nitrogen-centered radical cation. The inherent instability of the cyclopropylcarbinyl radical system leads to a rapid and irreversible opening of the cyclopropyl ring. This ring-opening step acts as a "radical clock" and is a definitive indicator of the radical cation's formation. The resulting iminium ion, which contains a carbon-centered radical, can then either combine with nitric oxide (NO) or undergo further oxidation to yield the final products. rsc.org

A study involving 4-chloro-N-2-phenylcyclopropyl-N-methylaniline's reaction with nitrous acid in aqueous acetic acid provides concrete evidence for this pathway, demonstrating the formation of several products derived from the cleavage and fragmentation of the cyclopropyl moiety. rsc.orgresearchgate.net The nature and yields of these products strongly support a mechanism rooted in the formation and subsequent reaction of a nitrogen-centered radical cation. rsc.org

Table 1: Products from the Nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline Reaction conducted with nitrous acid in aqueous acetic acid at 0°C. Data sourced from Loeppky & Elomari (2000). rsc.orgresearchgate.net

| Product Name | Yield (%) |

| 4-chloro-N-methyl-N-nitrosoaniline | 76% |

| Cinnamaldehyde | 55% |

| 3-phenyl-5-hydroxyisoxazoline | 26% |

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8% |

Oxidative Pathways and Stability Considerations

Anilines are generally recognized as being particularly susceptible to single-electron oxidation. nih.gov This characteristic is central to understanding the oxidative pathways of N-cyclopropylaniline. The presence of the cyclopropyl group provides a unique tool for probing these oxidative reactions, as its ring-opening serves as an irreversible signal of an initial single-electron transfer event. nih.gov

Upon single-electron oxidation, N-cyclopropylaniline forms a radical cation that undergoes spontaneous and irreversible fragmentation. nih.gov This process is initiated by the cleavage of the cyclopropyl ring, a direct consequence of the radical cation's formation. The resulting open-chain radical intermediate is then susceptible to further reactions.

In the presence of oxygen and other reactive species, this intermediate can be trapped or can fragment further. For instance, in studies of nitrosation, which involves an oxidative mechanism, the fragmentation of a substituted N-cyclopropylaniline derivative led to products such as cinnamaldehyde. rsc.org This aldehyde is a clear product of the oxidative cleavage and subsequent breakdown of the cyclopropane ring structure. The formation of isoxazoline (B3343090) derivatives in the same reaction system further illustrates the complex fragmentation and rearrangement pathways that follow the initial oxidative event. rsc.orgresearchgate.net

Metal complexes can play a significant role in catalyzing the oxidative transformation of amines, including the cleavage of carbon-nitrogen bonds. These transformations often involve the activation of molecular oxygen. Studies on various amine-based ligands have shown that metal centers, such as cobalt(II) and copper(I), can facilitate oxidative C-N bond cleavage. rsc.orgnih.gov

The general mechanism involves the metal complex activating dioxygen to form a potent metal-oxygen oxidant. This reactive species can then engage with the amine substrate. For example, cobalt(II)-carboxylate complexes have been shown to react with O₂ to induce the oxidative C-N cleavage of supporting amine ligands. nih.gov Isotope labeling experiments using ¹⁸O₂ have confirmed that oxygen atoms from molecular oxygen are incorporated into the final oxidized products. nih.gov Furthermore, studies involving H₂O¹⁸ have indicated that water can also be involved in the C-N bond cleavage pathway. nih.gov Similarly, copper(I) complexes have demonstrated the ability to catalyze the cleavage of C-N bonds in tertiary amines under oxidative conditions. rsc.org These examples establish a clear precedent for how metal complexes can be employed to facilitate the oxidative degradation and transformation of amine compounds, a pathway that is applicable to substrates like N-cyclopropylaniline.

Structure Reactivity Relationships and Derivative Chemistry of N Cyclopropylaniline Hydrochloride

Design and Synthesis of Substituted N-Cyclopropylaniline Derivatives for Reactivity Modulation

The synthesis of N-cyclopropylaniline derivatives often employs modern cross-coupling methodologies to achieve efficient and versatile access to a range of substituted analogs. A primary strategy for forging the crucial carbon-nitrogen bond is the Buchwald-Hartwig amination. mdpi.com This palladium-catalyzed reaction provides a powerful tool for coupling aryl halides or triflates with cyclopropylamine (B47189), enabling the introduction of various substituents onto the aromatic ring. mdpi.com

The general approach involves the reaction of a substituted aryl bromide with cyclopropylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BINAP), and a base like sodium tert-butoxide (NaOtBu). rsc.org This method has proven effective for a wide array of substituents on the aryl ring, including electron-donating and electron-withdrawing groups, affording the desired N-cyclopropylaniline derivatives in moderate to high yields. rsc.orgnih.gov For instance, the synthesis of N-cyclopropylaniline and its analogs with methoxy (B1213986) (an electron-donating group) and chloro (an electron-withdrawing group) substituents has been achieved with yields ranging from approximately 85% to 92%. researchgate.net

Alternative synthetic routes include the direct reaction of aniline (B41778) with cyclopropyl (B3062369) bromide, typically facilitated by a strong base such as sodium hydride in an organic solvent. organic-chemistry.org More recent advancements have also explored electrocatalytic methods for the synthesis of N-cyclopropylaniline. organic-chemistry.org These varied synthetic strategies allow for the targeted design of derivatives to probe and modulate reactivity.

Table 1: Illustrative Synthesis of Substituted N-Arylcyclopropylamines via Palladium-Catalyzed Amination

| Aryl Halide/Triflate | Amine | Catalyst System (Illustrative) | Product | Yield (%) |

| Bromobenzene | Cyclopropylamine | Pd₂(dba)₃ / BINAP / NaOtBu | N-Cyclopropylaniline | High |

| 4-Chlorobromobenzene | Cyclopropylamine | Pd₂(dba)₃ / BINAP / NaOtBu | 4-Chloro-N-cyclopropylaniline | 43-99 |

| 4-Methylbromobenzene | Cyclopropylamine | Pd₂(dba)₃ / BINAP / NaOtBu | 4-Methyl-N-cyclopropylaniline | 43-99 |

| 2-Methoxybromobenzene | Cyclopropylamine | Pd₂(dba)₃ / BINAP / NaOtBu | 2-Methoxy-N-cyclopropylaniline | 43-99 |

Note: Yields are generalized from literature reports on Buchwald-Hartwig aminations of aryl halides with cyclopropylamine. rsc.org

Impact of Aromatic Substituents on Reaction Efficiency and Selectivity

The electronic nature of substituents on the aniline ring of N-cyclopropylaniline derivatives profoundly influences their reactivity, particularly in oxidation reactions. The efficiency and selectivity of these reactions are dictated by the ability of the substituent to either donate or withdraw electron density from the aromatic system, which in turn alters the oxidation potential of the molecule. researchgate.netacs.org

Electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the aniline ring. This makes the nitrogen atom more electron-rich and thus easier to oxidize. Consequently, N-cyclopropylaniline derivatives bearing EDGs exhibit lower oxidation potentials and generally react faster in oxidation processes. researchgate.net

Conversely, electron-withdrawing groups (EWGs), such as chloro (-Cl) or nitro (-NO₂) groups, decrease the electron density of the aromatic ring. This makes the molecule more difficult to oxidize, resulting in higher oxidation potentials and typically slower reaction rates. researchgate.netnih.gov

This principle is clearly demonstrated in studies of the single-electron transfer (SET) oxidation of substituted N-cyclopropylanilines. The rate at which these compounds are oxidized by photosensitizers is directly correlated with their oxidation potential, which is modulated by the aromatic substituent. researchgate.netacs.org The irreversible ring-opening of the cyclopropyl group following oxidation makes these compounds excellent probes for studying such electronic effects. researchgate.net

Table 2: Effect of Aromatic Substituents on the Oxidation of N-Cyclopropylaniline Analogs

| Substituent on Aniline Ring | Electronic Effect | Relative Oxidation Potential | Expected Reaction Rate in Oxidation |

| -OCH₃ (Methoxy) | Electron-Donating | Lower | Faster |

| -H (None) | Neutral | Intermediate | Baseline |

| -Cl (Chloro) | Electron-Withdrawing | Higher | Slower |

This table illustrates the general trend of substituent effects on the oxidation of N-cyclopropylaniline derivatives based on established principles of physical organic chemistry. researchgate.netacs.org

Stereochemical Control in N-Cyclopropylaniline Derivative Synthesis

Achieving stereochemical control in the synthesis of N-cyclopropylaniline derivatives is crucial when chiral centers are present or introduced, leading to the formation of specific stereoisomers. While the synthesis of simple N-cyclopropylaniline from achiral precursors does not involve stereochemistry, the elaboration of the molecule, for instance through cycloaddition reactions or the use of chiral starting materials, necessitates control over the three-dimensional arrangement of atoms.

The principles of stereochemical control can be illustrated by considering cycloaddition reactions, a class of reactions that can be applied to functionalize the N-cyclopropylaniline scaffold. In aza-Paternò-Büchi reactions ([2+2] cycloadditions of imines), for example, the stereochemistry of the resulting azetidine (B1206935) product is highly dependent on the geometry of the reactants and the reaction conditions. kyushu-u.ac.jp The use of chiral catalysts or auxiliaries can induce facial selectivity in the approach of the reacting partners, leading to the preferential formation of one enantiomer or diastereomer over others. nih.gov

For instance, in a photosensitized [4+2] cycloaddition, the reaction often proceeds with high diastereoselectivity, where the substituents on the reacting partners adopt a specific relative orientation in the product. kyushu-u.ac.jp While specific examples involving N-cyclopropylaniline derivatives in such complex stereocontrolled reactions are not extensively documented in readily available literature, the established principles of asymmetric synthesis and stereoselective reactions are directly applicable to the design of synthetic routes toward chiral N-cyclopropylaniline derivatives.

Regioselectivity in Cycloaddition and Functionalization Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of N-cyclopropylaniline derivatives, this is particularly relevant in functionalization reactions of the aromatic ring, such as electrophilic aromatic substitution, and in cycloaddition reactions.

In electrophilic aromatic substitution, the N-cyclopropylamino group is an activating, ortho-, para-directing group. The nitrogen atom's lone pair of electrons can be donated into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. The steric bulk of the cyclopropyl group may influence the ortho:para ratio, potentially favoring substitution at the less hindered para position.

In cycloaddition reactions, such as the [3+2] cycloaddition of an azide (B81097) to an alkyne (a "click" reaction), the regioselectivity is determined by the electronic and steric properties of both reacting partners and the catalyst used. For instance, in nickel-catalyzed azide-alkyne cycloadditions, the nature of the substituent on the alkyne can completely reverse the regioselectivity, leading to either 1,4- or 1,5-disubstituted triazoles.

While specific studies on the regioselectivity of cycloaddition reactions directly on the N-cyclopropylaniline core are limited, the principles governing these reactions can be extrapolated. For instance, if an N-cyclopropylaniline derivative were to contain an alkyne functionality, its reaction with an azide would be subject to these directing effects.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N-Cyclopropylaniline

| Reactant | Reagent | Potential Products (Major) | Rationale |

| N-Cyclopropylaniline | Electrophile (E⁺) | ortho-substituted N-cyclopropylaniline | The -NH-cyclopropyl group is an activating, ortho, para-director. |

| N-Cyclopropylaniline | Electrophile (E⁺) | para-substituted N-cyclopropylaniline | The para position is often favored due to reduced steric hindrance from the N-cyclopropyl group. |

Conformational Analysis and Electronic Effects of the Cyclopropyl Group on the Aniline Core

The cyclopropyl group imparts significant and unique conformational and electronic characteristics to the aniline core. Conformational analysis, the study of the different spatial arrangements of a molecule, reveals how the cyclopropyl ring orients itself relative to the aromatic ring and the nitrogen atom. This orientation is critical as it affects the extent of electronic communication between the cyclopropyl group and the aniline π-system.

The cyclopropane (B1198618) ring possesses "bent" bonds with significant p-character, allowing it to engage in conjugation with adjacent π-systems. acs.org It can act as a π-electron donor, a property that influences the electronic nature of the aniline ring. The alignment of the cyclopropyl group's Walsh orbitals with the p-orbital of the nitrogen and the π-system of the benzene (B151609) ring determines the effectiveness of this electronic interaction. Computational studies on cyclopropane analogues have been used to determine preferred conformations and the energy barriers between them.

The electronic effect of the cyclopropyl group is a stabilizing one for adjacent positive charge, which is relevant in the context of the anilinium ion or radical cations formed during oxidation. researchgate.net This stabilization arises from the ability of the cyclopropyl ring's C-C bonds to donate electron density. This electronic donation, coupled with the inherent ring strain of approximately 27-28 kcal/mol, facilitates the irreversible ring-opening of the cyclopropyl group upon single-electron oxidation, a key feature of the reactivity of N-cyclopropylanilines. researchgate.net

Table 4: Theoretical Conformational Data for a Cyclopropyl-Aryl System

| Parameter | Description | Illustrative Value | Significance |

| Dihedral Angle (C-C-N-C_aryl) | Rotation around the N-C_aryl bond | ~90° (Bisected) | Determines the overlap between the cyclopropyl Walsh orbitals and the aromatic π-system. |

| Dihedral Angle (H-N-C-C_aryl) | Orientation of the N-H bond | Varies | Influences hydrogen bonding potential and steric interactions. |

| C-N Bond Length | Distance between cyclopropyl C and N | ~1.46 Å | Reflects the single bond character. |

| N-C_aryl Bond Length | Distance between N and aromatic C | ~1.40 Å | Shorter than a typical C-N single bond, indicating some double bond character due to lone pair delocalization. |

Note: These values are illustrative and based on general principles and computational studies of similar molecular fragments. Specific values for N-cyclopropylaniline hydrochloride would require dedicated computational analysis.

Advanced Analytical and Spectroscopic Characterization Methodologies in N Cyclopropylaniline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of N-Cyclopropylaniline hydrochloride. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the verification of the aniline (B41778) and cyclopropyl (B3062369) moieties.

In ¹H NMR spectroscopy of N-Cyclopropylaniline, the aromatic protons typically appear as complex multiplets in the range of δ 6.5-7.5 ppm. The methine proton of the cyclopropyl group is observed further upfield, while the methylene (B1212753) protons of the cyclopropyl ring present as a distinct multiplet. Upon formation of the hydrochloride salt, the proton attached to the nitrogen (N-H) becomes more acidic and its signal shifts downfield, often broadening or exchanging with solvent protons. The adjacent protons also experience a downfield shift due to the electron-withdrawing effect of the protonated ammonium (B1175870) group.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The aromatic carbons resonate in the typical downfield region (δ 110-150 ppm), while the cyclopropyl carbons are found in the highly shielded, upfield region (typically δ 0-15 ppm for the CH₂ groups and δ 15-30 ppm for the CH group). The specific chemical shifts provide definitive evidence of the intact cyclopropyl ring attached to the aniline nitrogen.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) for N-Cyclopropylaniline (Free Base) | Expected Shift for this compound | Splitting Pattern |

|---|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 6.60 - 7.20 | Slightly downfield (e.g., 7.00 - 7.50) | m |

| Cyclopropyl (CH) | 2.40 - 2.60 | Downfield shift | m | |

| Cyclopropyl (CH₂) | 0.50 - 0.90 | Slightly downfield | m | |

| ¹³C | Aromatic (C-N) | ~147 | Slightly upfield | s |

| Aromatic (C-H) | 113 - 130 | Minor shifts | d | |

| Cyclopropyl (CH/CH₂) | 10 - 35 | Minor shifts | d/t |

Note: Data are representative and can vary based on solvent and concentration. Shifts for the hydrochloride salt are estimated based on known effects of protonation on similar aniline compounds.

Mass Spectrometric Techniques for Compound Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining mechanistic insights into its chemical transformations. Electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) are commonly employed. The molecular ion peak [M]⁺ in EI or the protonated molecule [M+H]⁺ in ESI confirms the compound's molecular formula (C₉H₁₁N). cymitquimica.com

Crucially, MS has been instrumental in studying reactions involving N-Cyclopropylaniline. Research has shown that N-cyclopropyl-N-alkylanilines serve as effective mechanistic probes for reactions involving single-electron transfer. nih.gov Upon reaction with agents like nitrous acid, the cyclopropyl group is selectively cleaved from the nitrogen atom. nih.gov This process is understood to proceed through the formation of an amine radical cation intermediate. nih.gov The subsequent fragmentation pathways, observed in the mass spectrum, provide evidence for this mechanism. The opening of the cyclopropyl ring leads to the formation of a stable iminium ion and a C-centered radical, whose subsequent reaction products can be identified by techniques like GC-MS. nih.govnih.gov This selective cleavage and rearrangement are characteristic and provide a diagnostic signature in mass spectrometric analysis.

Chromatographic Methodologies for Separation and Purity Assessment in Reaction Mixtures

Chromatographic techniques are essential for the separation and purification of this compound and for assessing the purity of synthesis batches. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods. bldpharm.com

A typical reverse-phase HPLC method can effectively separate N-Cyclopropylaniline from starting materials, byproducts, and other impurities. sielc.com Such a method might utilize a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape for the amine. sielc.com Detection is commonly achieved using a UV detector, monitoring at a wavelength where the aniline chromophore absorbs strongly. For more detailed analysis, HPLC can be coupled with mass spectrometry (LC-MS), allowing for simultaneous separation and mass identification of all components in a mixture. bldpharm.com

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is also highly effective for analyzing the volatile N-Cyclopropylaniline (free base). ajrcps.com This technique is particularly useful for identifying and quantifying trace impurities and for analyzing the products of reactions, such as the ring-opened species formed during mechanistic studies. nih.gov The choice between HPLC and GC depends on the volatility and thermal stability of the specific analytes in the reaction mixture.

Spectroscopic Techniques for the Detection and Study of Radical Intermediates (e.g., Electron Paramagnetic Resonance)

The unique reactivity of the cyclopropyl group in N-Cyclopropylaniline is largely due to its ability to undergo ring-opening following a single-electron oxidation, a process that generates radical intermediates. researchgate.net Spectroscopic techniques are vital for detecting and characterizing these transient species.

Anilines are known to be susceptible to oxidation by excited triplet-state photosensitizers, forming radical cations. researchgate.net N-Cyclopropylaniline has been specifically developed as a probe to study these single-electron transfer processes because its radical cation undergoes a rapid and irreversible cyclopropyl ring-opening. researchgate.net This prevents the back-reaction (radical cation quenching), which can complicate studies with other anilines. researchgate.net

Time-resolved laser flash photolysis is a key technique used to study these processes. It allows for the direct observation of the transient absorption spectra of both the excited sensitizer (B1316253) and the resulting N-Cyclopropylaniline radical cation. researchgate.net By monitoring the decay of the radical cation signal, its lifetime can be determined, which for N-Cyclopropylaniline and its analogs is in the range of 140–580 nanoseconds. researchgate.net

While not always directly cited for this specific compound, Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for the study of species with unpaired electrons, such as the N-Cyclopropylaniline radical cation. nih.gov EPR could be used to confirm the formation of the radical intermediate and provide detailed information about its electronic structure and environment, complementing the data obtained from laser flash photolysis experiments.

Computational and Theoretical Investigations of N Cyclopropylaniline Hydrochloride Systems

Density Functional Theory (DFT) Applications in Mechanistic Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of complex organic reactions.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For reactions involving N-cyclopropylaniline derivatives, DFT can elucidate the step-by-step processes of transformations such as oxidation, cycloaddition, and ring-opening reactions.

For instance, in the study of photocycloaddition reactions of N-aryl cyclopropylamines with olefins, DFT calculations can help to determine whether the reaction proceeds through a stepwise or concerted mechanism. rsc.orgchemrxiv.org These calculations can model the formation of radical cation intermediates upon photoexcitation and their subsequent reactions. rsc.orgchemrxiv.org The geometries of transition states can be optimized, and their corresponding energies provide the activation barriers for different potential pathways. A plausible mechanism for the [3+2] photocycloaddition of N-aryl cyclopropylamines involves a single-electron transfer (SET) process, which can be computationally explored to understand the electronic changes throughout the reaction. chemrxiv.org

In the context of N-cyclopropylaniline hydrochloride, DFT could be employed to investigate the influence of protonation on the nitrogen atom on various reaction mechanisms. The presence of the positive charge would likely alter the electron density distribution and, consequently, the reactivity and reaction pathways compared to the neutral N-cyclopropylaniline.

DFT is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for the synthesis of specific isomers. By comparing the activation energies of different reaction pathways leading to various regioisomers or stereoisomers, the most favorable outcome can be predicted.

In the context of reactions involving substituted N-cyclopropylanilines, DFT can be used to understand why a particular site on the aniline (B41778) ring or the cyclopropyl (B3062369) group is more reactive. For example, in the intramolecular radical addition to substituted anilines, the regioselectivity of the cyclization can be rationalized by analyzing the stability of the resulting radical intermediates and the energies of the transition states leading to their formation.

A study on the asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines demonstrates the utility of computational methods in understanding selectivity. rsc.org DFT calculations can be used to model the interactions between the reactants and a chiral catalyst, explaining the origin of the observed enantioselectivity. The calculations can pinpoint the key non-covalent interactions, such as hydrogen bonds, that stabilize the transition state leading to the major enantiomer. rsc.org

For this compound, DFT calculations could predict how the protonation of the amino group influences the regioselectivity of electrophilic or nucleophilic attacks on the aromatic ring.

High-Level Ab Initio Calculations for Electronic Structure and Bond Dissociation Energies

High-level ab initio methods, while computationally more demanding than DFT, can provide highly accurate data on the electronic structure and energetic properties of molecules. These methods are particularly valuable for smaller systems or for benchmarking the accuracy of DFT functionals.

The electronic structure of N-cyclopropylaniline is characterized by the interaction of the cyclopropyl group and the nitrogen lone pair with the aromatic π-system. Ab initio calculations can precisely determine orbital energies, electron distribution, and the nature of the chemical bonds. For instance, ab initio studies on aniline have provided detailed insights into the geometry and electronic states of the molecule, which can be extended to understand its cyclopropyl derivative. researchgate.net

Bond Dissociation Energy (BDE) is a critical parameter for predicting the reactivity of a molecule, especially in radical reactions. Ab initio calculations can provide accurate BDEs for various bonds within the this compound molecule. The general approach for calculating BDE involves computing the energies of the radical fragments and the parent molecule. stackexchange.com The N-H and C-H bond dissociation energies in anilines are important for understanding their oxidative metabolism and radical-mediated reactions. acs.org

Table 1: Illustrative Bond Dissociation Energies (BDEs) for Aniline (as a model system)

| Bond | Calculated BDE (kcal/mol) | Method |

| N-H | 88.0 | G3(MP2) |

| C-N | 102.5 | G3(MP2) |

Note: This data is for the parent aniline molecule and serves as an example of the type of information that can be obtained through ab initio calculations. The actual BDEs for this compound would be influenced by the cyclopropyl group and protonation.

Computational Probing of Radical Cation Intermediates and their Stability

Many reactions of N-alkylanilines, including N-cyclopropylanilines, proceed through radical cation intermediates, especially in electrochemical or photochemical processes. Computational chemistry is a powerful tool for studying these transient species, providing insights into their structure, stability, and subsequent reactivity.

Upon one-electron oxidation, N-cyclopropylaniline forms a radical cation. The stability of this radical cation is influenced by the electronic effects of substituents on the aniline ring. acs.org Electron-donating groups are known to stabilize the nitrogen radical cation through resonance, which can slow down the rate of cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups are expected to destabilize the radical cation and facilitate ring-opening. acs.org

Computational studies on the cyclopropylamine (B47189) radical cation have shown that the cyclic structure is not preserved upon electron removal. acs.org Instead, it rearranges to a more stable open-chain distonic ion. acs.org High-level molecular orbital calculations have been crucial in elucidating the rearrangement and dissociation pathways of this radical cation. acs.org Similar computational approaches can be applied to the N-cyclopropylaniline radical cation to understand its fate.

Table 2: Calculated Relative Stabilities of Isomeric C3H7N+• Radical Cations

| Species | Relative Energy (kcal/mol) |

| [CH3CHCHNH2]+• | 0.0 |

| [CH2CH2CHNH2]+• | 16.7 |

Note: This data is for the isomeric radical cations of propylamine (B44156) and illustrates the significant stability differences that can be determined computationally. A similar approach would be invaluable for understanding the intermediates in N-cyclopropylaniline reactions.

Influence of Solvation Models and Environmental Effects on Computational Predictions

Chemical reactions are typically carried out in a solvent, and the surrounding solvent molecules can significantly influence the energetics and mechanism of the reaction. Computational models can account for these solvent effects through either implicit or explicit solvation models. arxiv.orgacs.orgresearchgate.netyoutube.comresearchgate.net

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium. arxiv.orgacs.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. They are widely used in conjunction with DFT calculations to study reactions in solution.

Explicit solvation models involve including a number of individual solvent molecules around the solute in the calculation. arxiv.orgresearchgate.net While computationally more expensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways and stabilities. arxiv.orgresearchgate.net

For this compound, which is an ionic compound, the choice of solvation model is particularly important. The solvation of the charged species will have a profound impact on its stability and reactivity. A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with an implicit model for the bulk solvent, can often provide a good balance between accuracy and computational cost. The use of appropriate solvation models is critical for obtaining computational results that are comparable to experimental data obtained in solution. acs.orgresearchgate.net

N Cyclopropylaniline Hydrochloride As a Mechanistic Probe in Oxidative and Enzymatic Chemistry

Differentiation of Single Electron Transfer (SET) versus Hydrogen Atom Transfer (HAT) Pathways

A central challenge in oxidative chemistry is distinguishing between Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms. N-Cyclopropylanilines are effective probes for this purpose due to the predictable fate of the cyclopropyl (B3062369) ring following an initial oxidation event. acs.org

In a SET pathway, a one-electron oxidation of the nitrogen atom in N-cyclopropylaniline generates an amine radical cation. This intermediate is prone to rapid and irreversible ring-opening of the strained cyclopropyl group. acs.orgresearchgate.net This ring-opening is driven by the release of approximately 28 kcal/mol of strain energy and results in the formation of a more stable iminium distonic radical cation. acs.org The detection of ring-opened products is, therefore, a strong indicator of a SET mechanism. ku.edunih.gov For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the specific cleavage of the cyclopropyl group, supporting a mechanism that involves the formation of an amine radical cation followed by cyclopropyl ring opening. nih.gov

Conversely, a HAT pathway involves the direct abstraction of a hydrogen atom from the carbon alpha to the nitrogen. In this case, the cyclopropyl ring remains intact. ku.edunih.gov The observation of products where the cyclopropyl group is preserved suggests that the reaction proceeds through a HAT mechanism. For example, studies on the cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine showed the formation of cyclopropanone (B1606653) hydrate and 3-hydroxypropionaldehyde, indicating a HAT mechanism rather than SET. ku.edu

The choice between SET and HAT can be influenced by factors such as the solvent environment. mdpi.com Computational studies can also help to distinguish between these two pathways by analyzing the transition state and electron flow of the reaction. rsc.org

Table 1: Mechanistic Pathways and Corresponding Products

| Mechanistic Pathway | Key Intermediate | Fate of Cyclopropyl Ring | Typical Products |

| Single Electron Transfer (SET) | Amine Radical Cation | Ring-opening | Ring-opened products (e.g., 3-hydroxy-N-phenylpropanamide, acetanilide) acs.org |

| Hydrogen Atom Transfer (HAT) | α-amino radical | Intact | Ring-intact products (e.g., N-cyclopropylaniline, cyclopropanone) nih.gov |

Utility in Investigating Cytochrome P450-Mediated N-Dealkylation Mechanisms

Cytochrome P450 (P450) enzymes are crucial for the metabolism of a wide range of compounds, often through N-dealkylation reactions. The precise mechanism of P450-mediated N-dealkylation, whether it proceeds via SET or HAT, has been a subject of extensive research. N-cyclopropylaniline and its analogs, such as N-cyclopropyl-N-methylaniline (CPMA), have been instrumental in these investigations. nih.govrsc.orgnih.gov

Initial hypotheses suggested that cyclopropylamines might inactivate P450 enzymes through a SET mechanism, leading to the formation of a reactive aminium cation radical. nih.gov However, experimental evidence has largely pointed towards a HAT mechanism for P450-catalyzed N-dealkylation. Studies using CPMA as a probe found that P450-mediated oxidation primarily yields products with the cyclopropyl ring intact, such as N-cyclopropylaniline. nih.govresearchgate.net This is in stark contrast to the exclusively ring-opened products observed when CPMA is oxidized by horseradish peroxidase, an enzyme known to operate via a SET mechanism. nih.gov

Density functional theory calculations on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by P450 also support a HAT mechanism. rsc.orgnih.gov These studies indicate that the rate-limiting step is an isotope-sensitive hydrogen atom transfer. rsc.orgnih.gov The preference for N-demethylation over N-decyclopropylation in these systems is attributed to the electronic effects of the unique πPh-πC-N conjugated system in the substrate, rather than the bond dissociation energies of the Cα–H bonds. rsc.orgnih.gov

While the predominant mechanism for P450-catalyzed N-dealkylation of cyclopropylamines appears to be HAT, some evidence suggests that both SET and HAT pathways may be possible depending on the specific substrate and P450 isozyme. nih.govwashington.edu

Detection and Characterization of Amine Radical Cation Intermediates through Reactivity Patterns

The formation of an amine radical cation is a hallmark of the SET pathway in the oxidation of N-cyclopropylanilines. The unique reactivity of this intermediate provides a clear signature for its presence. Upon formation, the N-cyclopropylaniline radical cation undergoes a rapid and irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net This process is so efficient that it can outcompete other potential reactions like back electron transfer. acs.orgresearchgate.netmcneill-group.org

The product of this ring-opening is a distonic radical cation, which is an intermediate that possesses both a radical and a cationic center on different atoms. acs.orgbeilstein-journals.org This reactive species can then undergo various downstream reactions, leading to the formation of specific products that serve as evidence for the initial formation of the amine radical cation. For example, in the presence of molecular oxygen, the distonic radical cation can react to form an endoperoxide intermediate, which subsequently fragments to yield products like 3-hydroxy-N-phenylpropanamide and acetanilide. acs.org

The selective cleavage of the cyclopropyl group in the reaction of N-alkyl-N-cyclopropylanilines with nitrous acid is another example of how product analysis can confirm the involvement of an amine radical cation. The observed products are consistent with a mechanism involving the formation of the amine radical cation, followed by cyclopropyl ring opening to an iminium ion with a C-centered radical. nih.gov

Insights into Nitrogen-Centered Radical Formation and Subsequent Reactivity

The study of N-cyclopropylaniline hydrochloride provides valuable insights into the formation and reactivity of nitrogen-centered radicals in broader chemical contexts. The initial one-electron oxidation of the amine generates a nitrogen-centered radical cation. beilstein-journals.orgnih.gov The subsequent rearrangement of the cyclopropyl group is a classic example of a radical clock reaction, where a unimolecular reaction with a known rate (the ring-opening) competes with other potential bimolecular reactions. beilstein-journals.orgwikipedia.orgcsbsju.edu

The distonic radical cation formed after ring-opening is a versatile intermediate. beilstein-journals.org It possesses both an iminium ion and a carbon radical, allowing for a range of subsequent reactions. For instance, this intermediate can be intercepted by alkenes in [3+2] annulation reactions to form new carbon-carbon bonds. beilstein-journals.org In the presence of oxygen, it can lead to the formation of endoperoxides. nih.gov

The reactivity of the nitrogen-centered radical cation derived from N-cyclopropylaniline can be influenced by the reaction conditions. Depending on the conditions, this radical cation can lose a proton to form a nucleophilic α-aminoalkyl radical or lose a hydrogen radical to yield an iminium ion. nih.gov This diverse reactivity makes N-cyclopropylaniline a powerful tool for exploring the chemistry of nitrogen-centered radicals and developing new synthetic methodologies.

Frontiers and Future Perspectives in N Cyclopropylaniline Hydrochloride Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of N-cyclopropylanilines is evolving from traditional methods towards more efficient and environmentally benign processes. Early methods often involved the direct reaction of aniline (B41778) with cyclopropyl (B3062369) bromide, which can be limited by harsh conditions and the generation of waste.